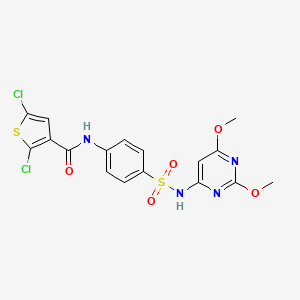
2,5-二氯-N-(4-(N-(2,6-二甲氧嘧啶-4-基)磺酰胺)苯基)噻吩-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a new acyl derivative of sulfadimethoxine . It has been studied for its anti-inflammatory potential . The compound was characterized using 1H-, 13C-NMR, EI–MS, and HRFAB–MS spectroscopic techniques .
Synthesis Analysis
The synthesis of this compound involved the complete consumption of substrate. After the reaction, the mixture was cooled down and the precipitate was filtered and washed with hexane, ethyl acetate, and acetone to remove impurities .Molecular Structure Analysis
The molecular structure of this compound was characterized using 1H-, 13C-NMR, EI–MS, and HRFAB–MS spectroscopic techniques .Chemical Reactions Analysis
The compound has been found to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . It also inhibited nitric oxide from lipopolysaccharide-induced J774.2 macrophages .科学研究应用
杂环合成和生物活性
合成了包括噻吩甲酰胺结构在内的杂环化合物,用于潜在的抗生素和抗菌药物应用。例如,Ahmed (2007) 探索了噻吩-2-甲酰胺衍生物的合成,观察到其具有抗生素和革兰氏阳性和革兰氏阴性细菌活性 Ahmed, G. (2007).
抗癌和抗炎剂
合成了源自各种结构修饰(包括嘧啶酮和恶二氮杂卓)的新型化合物,并评估了它们的 COX-2 抑制、镇痛和抗炎活性。这些研究突出了此类化合物在治疗炎症和疼痛中的潜在治疗应用,表明了药物开发的重要兴趣领域 Abu‐Hashem, A., Al-Hussain, S., & Zaki, M. (2020).
与生物靶标的相互作用
研究杂环化合物与生物靶标(如牛血清白蛋白 (BSA))的结合相互作用,阐明了它们的潜在药代动力学和药效学。例如,对对羟基肉桂酸衍生物的研究调查了它们与 BSA 的荧光结合,提供了对化合物在生物系统中的分布和作用的见解 Meng, F.-Y., Zhu, J.-M., Zhao, A., Yu, S.-R., & Lin, C.-w. (2012).
抗菌活性
合成对结核分枝杆菌具有潜在抗菌活性的新化合物突出了对传染病新疗法的持续研究。这包括开发 5-氯-2-(噻吩-2-基)-7,8-二氢喹啉-6-甲酰胺,展示了杂环化学的多样化治疗应用 Marvadi, S. K., Nagineni, D., Safoora, S., Krishna, V. S., Sriram, D., & Kantevari, S. (2020).
作用机制
安全和危害
The compound did not show toxicity towards normal fibroblast cells . Observational findings, gross anatomical analysis of visceral organs, and serological tests revealed the non-toxicity of the compound at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice .
属性
IUPAC Name |
2,5-dichloro-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O5S2/c1-27-14-8-13(21-17(22-14)28-2)23-30(25,26)10-5-3-9(4-6-10)20-16(24)11-7-12(18)29-15(11)19/h3-8H,1-2H3,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASXIYDGTGFDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(SC(=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)thiophene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


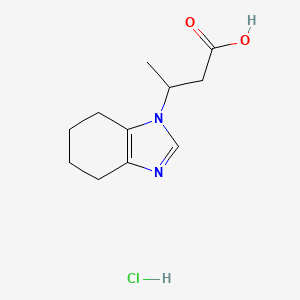
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2904225.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methylphenyl)urea](/img/structure/B2904226.png)

![1-[1-(Hydroxymethyl)cyclopropyl]pyrrole-2,5-dione](/img/structure/B2904230.png)
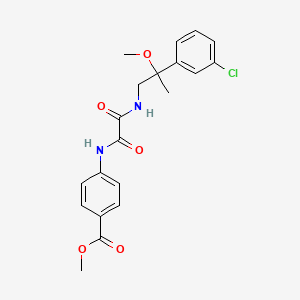

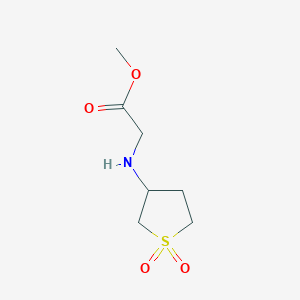
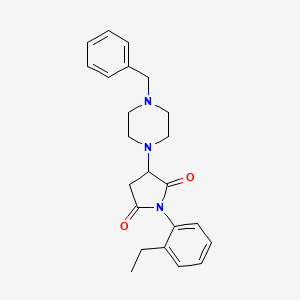
![N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2904235.png)
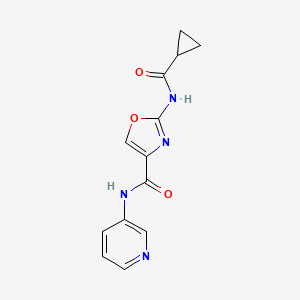
![1-methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide dihydrochloride](/img/structure/B2904240.png)
![Methyl 2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2904244.png)